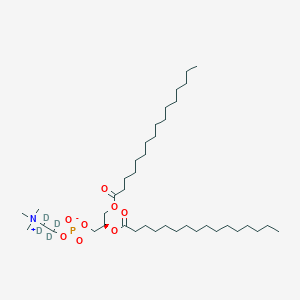

DPPC-d4

Description

Properties

IUPAC Name |

[(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i34D2,35D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-QKXUHBRISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677032 | |

| Record name | (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)(~2~H_4_)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326495-33-4 | |

| Record name | (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)(~2~H_4_)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to DPPC-d4: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d4 (DPPC-d4), a deuterated phospholipid critical for advanced research in membrane biophysics and drug delivery systems. By substituting specific hydrogen atoms with deuterium, this compound offers a unique tool for non-invasively probing the structure and dynamics of lipid bilayers.

Chemical Structure and Physicochemical Properties

This compound is a saturated phospholipid where four hydrogen atoms on the ethyl segment of the choline headgroup are replaced by deuterium atoms. This specific isotopic labeling makes it an invaluable tool for techniques like Nuclear Magnetic Resonance (NMR) and Neutron Scattering, allowing researchers to differentiate the headgroup from other components in a lipid assembly.

Quantitative Physicochemical Data

The physicochemical properties of DPPC are well-characterized. While comprehensive data for the d4 variant is less common, the properties are largely comparable to the protiated form. It is important to note that isotopic substitution can subtly influence molecular interactions and phase behavior. Specifically, while deuteration of the acyl chains is known to lower the main phase transition temperature (Tm), deuteration of the choline headgroup, as in this compound, has a more complex impact on the hydration and packing of the headgroup region.[1][2]

| Property | Value | Notes and References |

| IUPAC Name | [(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate | [3] |

| Molecular Formula | C₄₀H₇₆D₄NO₈P | [3] |

| Molecular Weight | 738.1 g/mol | Computed value.[3] |

| Main Phase Transition Temperature (Tm) | ~41 °C (for protiated DPPC) | This is the gel-to-liquid crystalline phase transition temperature.[4][5][6][7] Headgroup deuteration can impact monolayer properties and hydration, which may affect phase behavior.[1] |

| Enthalpy of Transition (ΔH) | ~42 kJ/mol (for protiated DPPC) | Represents the energy absorbed during the main phase transition.[5] |

| Critical Micelle Concentration (CMC) | 0.46 nM (in water, for protiated DPPC) | The CMC is highly sensitive to solvent conditions and can be significantly higher in buffered solutions.[7] |

| Solubility | Soluble in ethanol and chloroform/methanol/water mixtures. | [7][8][9] |

Experimental Protocols and Methodologies

This compound is primarily used in the formation of model membranes, such as liposomes and supported lipid bilayers, for analysis with biophysical techniques.

Preparation of Unilamellar Vesicles (Liposomes)

The preparation of liposomes is a foundational step for many experimental applications. The thin-film hydration method followed by extrusion is a common and reliable protocol for producing unilamellar vesicles of a defined size.

Detailed Methodology:

-

Lipid Film Formation: Dissolve the desired amount of this compound powder in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. For complete solvent removal, place the flask under high vacuum for several hours or overnight.[10]

-

Hydration: Hydrate the lipid film with an aqueous buffer of choice (e.g., phosphate-buffered saline, HEPES). The hydration should be performed at a temperature above the Tm of DPPC (~45-50°C) to ensure the lipids are in the fluid phase.[10] Gentle agitation or vortexing will cause the lipid film to swell and detach, forming a milky suspension of multilamellar vesicles (MLVs).

-

Extrusion: To produce vesicles with a uniform size distribution, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This process is performed using a mini-extruder device, also heated above the lipid's Tm. The suspension is passed through the membrane multiple times (typically an odd number, like 11 or 21 passes) to yield a clear or slightly opalescent solution of large unilamellar vesicles (LUVs).[11]

Application in Solid-State NMR Spectroscopy

Solid-state NMR is a powerful technique for obtaining atomic-level information on the structure and dynamics of lipid bilayers. The use of deuterated lipids like this compound is advantageous for several reasons:

-

Spectral Simplification: In ²H NMR, the deuterium signal provides direct information about the orientation and mobility of the C-D bond, allowing for the precise measurement of order parameters in the headgroup region.[8][10]

-

Reduced Dipolar Coupling: Deuteration can simplify ¹H spectra by reducing strong ¹H-¹H dipolar couplings, which can be beneficial in certain advanced NMR experiments.[12]

Typical Experimental Protocol:

-

Sample Preparation: Prepare highly concentrated samples of this compound liposomes (often as MLVs or oriented on glass plates) to maximize signal. The sample is typically hydrated to a specific water content and sealed in an NMR rotor.

-

Instrumentation: A high-field solid-state NMR spectrometer is used.

-

Key Experiments:

-

²H (Deuterium) NMR: A quadrupolar echo pulse sequence is commonly used. The resulting spectrum's width (quadrupolar splitting) is directly related to the motional averaging of the C-D bonds in the choline group, providing a measure of local order and dynamics.[10]

-

³¹P NMR: While not directly observing the deuterium label, ³¹P NMR provides complementary information on the phosphate moiety of the headgroup. The chemical shift anisotropy of the ³¹P signal reveals the phase of the lipid assembly (e.g., lamellar, hexagonal) and the average orientation of the headgroup.[12]

-

-

Data Analysis: Spectral moments and quadrupolar splittings are calculated from the ²H NMR spectra to determine order parameters. Changes in these parameters as a function of temperature or the addition of other molecules (e.g., drugs, cholesterol) reveal their impact on the membrane's headgroup region.

Application in Neutron Scattering

Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS), are used to determine the low-resolution structure of lipid vesicles, including bilayer thickness, area per lipid, and the location of components within the membrane. The key advantage of neutrons is their differential scattering from hydrogen (¹H) and deuterium (²H).

The Principle of Contrast Variation: The "visibility" of a molecule to neutrons is determined by its scattering length density (SLD). By selectively deuterating parts of the system (the lipid headgroup, lipid tails, or the solvent), one can create "contrast" and make specific regions of the assembly stand out. This compound is ideal for highlighting the location and conformation of the headgroup region.

Typical Experimental Protocol:

-

Sample Preparation: Prepare LUVs of this compound as described in section 2.1. The key variation is the use of different H₂O/D₂O mixtures as the solvent to achieve different levels of contrast.

-

Instrumentation: A SANS instrument at a research reactor or spallation source is used. The instrument collimates a neutron beam onto the sample, and detectors measure the intensity of scattered neutrons as a function of the scattering angle (or momentum transfer, Q).

-

Data Acquisition: SANS data is collected for the this compound vesicles in several different H₂O/D₂O contrast solvents (e.g., 100% D₂O, 100% H₂O, and a "contrast-matched" water that has the same SLD as a part of the lipid).

-

Data Analysis: The scattering curves are analyzed by fitting them to a mathematical model of a vesicle or bilayer. By simultaneously fitting the data from multiple contrasts, a single, robust structural model can be determined, providing high-confidence values for parameters like headgroup thickness, tail thickness, and area per lipid molecule. The selective deuteration of the headgroup provides a strong constraint for determining its specific dimensions.

References

- 1. Effect of deuteration on a phosphatidylcholine lipid monolayer structure: New insights from vibrational sum-frequency generation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The effects of cholesterol on magnetically aligned phospholipid bilayers: a solid-state NMR and EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent effect on phosphatidylcholine headgroup dynamics as revealed by the energetics and dynamics of two gel-state bilayer headgroup structures at subzero temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutron small angle scattering on selectively deuterated human plasma low density lipoproteins. The location of polar phospholipid headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

DPPC-d4: A Technical Guide to its Physical Characteristics for Advanced Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the essential physical characteristics of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), with a focus on its application in sophisticated membrane studies. While specific data for DPPC with four deuterium labels (DPPC-d4) is limited in publicly available literature, this guide leverages data from highly deuterated DPPC species (e.g., chain-perdeuterated DPPC-d62) as a close proxy. The principles and experimental methodologies outlined are directly applicable to the study of this compound. Deuteration of phospholipids provides a powerful, non-invasive tool for elucidating membrane structure, dynamics, and function, primarily through techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy.[1]

Core Physical and Thermodynamic Properties

The substitution of hydrogen with deuterium in the acyl chains of DPPC induces subtle yet significant changes in its physical properties. These alterations are critical for the interpretation of experimental data in membrane biophysics.

Quantitative Data Summary

The following tables summarize key quantitative data for both protiated (standard) DPPC and its deuterated counterparts, offering a comparative overview.

| Property | Protiated DPPC | Chain-Deuterated DPPC (d62) | Reference |

| Main Phase Transition Temperature (Tm) | ~41-42 °C | ~36-38 °C | [1][2][3] |

| Pre-transition Temperature (Tp) | ~35-36 °C | Lowered and broadened | [2] |

| Bilayer Thickness (Gel Phase) | ~48 Å | Slightly reduced | [1][4] |

| Bilayer Thickness (Fluid Phase) | ~38 Å | Slightly reduced | [1][4] |

| Area per Lipid (Gel Phase) | ~47-48 Ų | Not widely reported | |

| Area per Lipid (Fluid Phase) | ~63-64 Ų | Not widely reported |

Table 1: Comparison of Physical Properties of Protiated and Chain-Deuterated DPPC.

| Thermodynamic Parameter | Effect of Acyl Chain Deuteration | Reference |

| Transition Enthalpy (ΔH) | Generally lower | [5] |

| Transition Entropy (ΔS) | Generally lower | [5] |

Table 2: Impact of Acyl Chain Deuteration on Thermodynamic Parameters of DPPC.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section outlines standard protocols for the preparation and characterization of this compound containing vesicles.

Preparation of Large Unilamellar Vesicles (LUVs)

A common method for preparing LUVs for biophysical studies is the thin-film hydration followed by extrusion technique.

Methodology:

-

Lipid Film Formation:

-

Dissolve this compound powder in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer of choice (e.g., HEPES, PBS) by vortexing or gentle agitation above the main phase transition temperature (Tm) of the lipid (~45-50 °C for deuterated DPPC). This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Load the MLV suspension into a pre-heated extruder.

-

Force the suspension repeatedly (typically 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs of a relatively uniform size distribution.

-

Characterization by Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermotropic phase behavior of lipid membranes.

Methodology:

-

Sample Preparation:

-

Prepare a suspension of this compound liposomes (MLVs or LUVs) at a known concentration (e.g., 1-5 mg/mL) in the desired buffer.

-

Degas the sample and the reference buffer prior to loading into the DSC pans.

-

-

DSC Measurement:

-

Load the liposome suspension into the sample pan and the corresponding buffer into the reference pan.

-

Equilibrate the sample at a temperature below the expected pre-transition.

-

Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that encompasses all expected phase transitions (e.g., 20 °C to 60 °C).

-

Perform multiple heating and cooling scans to ensure reproducibility.

-

-

Data Analysis:

-

Determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the phase transitions from the resulting thermogram.

-

Characterization by Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structure of lipid bilayers, including thickness and area per lipid, by leveraging the different scattering lengths of hydrogen and deuterium.

Methodology:

-

Sample Preparation:

-

Prepare LUVs of this compound in a solvent with a specific D₂O/H₂O ratio to achieve desired contrast conditions. "Contrast matching" can be used to make certain parts of the system "invisible" to neutrons, thereby highlighting other components.

-

The vesicle concentration should be optimized for the instrument and experimental goals (typically 1-10 mg/mL).

-

-

SANS Measurement:

-

Place the sample in a quartz cuvette in the SANS instrument's sample holder.

-

Acquire scattering data over a suitable range of momentum transfer (q).

-

Measure the scattering from the buffer alone for background subtraction.

-

-

Data Analysis:

-

Correct the raw data for background scattering, detector efficiency, and sample transmission.

-

Fit the resulting scattering curve using appropriate models (e.g., a core-shell model for unilamellar vesicles) to extract structural parameters such as bilayer thickness, area per lipid, and lamellarity.[4]

-

Characterization by Deuterium Nuclear Magnetic Resonance (²H-NMR)

Solid-state ²H-NMR provides detailed information on the order and dynamics of the lipid acyl chains.

Methodology:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) of DPPC deuterated at specific positions on the acyl chains.

-

Hydrate the lipid film with the desired buffer.

-

Centrifuge the MLV suspension to form a pellet, which is then transferred to an NMR rotor.

-

-

²H-NMR Measurement:

-

Acquire ²H-NMR spectra as a function of temperature, particularly around the phase transition.

-

A quadrupolar echo pulse sequence is typically used.

-

-

Data Analysis:

-

Analyze the spectral lineshapes to determine the quadrupolar splitting (Δνq), which is related to the order parameter (SCD) of the C-²H bond.

-

Changes in the order parameter reflect changes in the conformational freedom of the acyl chains during phase transitions.[5]

-

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures in the study of this compound membranes.

Caption: Workflow for the preparation of this compound liposomes.

Caption: Workflow for the thermal analysis of this compound liposomes using DSC.

Caption: Workflow for structural characterization of this compound vesicles using SANS.

References

- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase Behavior and Nanoscale Structure of Phospholipid Membranes Incorporated with Acylated C14-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Ergosterol on Dipalmitoylphosphatidylcholine Bilayers: A Deuterium NMR and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]

Phase Behavior of DPPC-d4 in Aqueous Solution: A Technical Guide for Researchers

An In-depth Technical Guide on the Phase Behavior of Deuterated Dipalmitoylphosphatidylcholine (DPPC-d4) in Aqueous Solution for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (this compound) in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development who utilize lipid-based systems in their work. This guide covers the fundamental phase transitions, thermodynamic properties, and the experimental techniques used for their characterization.

Introduction to DPPC and the Significance of Deuteration

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that is a major component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant. In biophysical and pharmaceutical research, DPPC is extensively used to create model membranes such as liposomes, to study lipid bilayer properties, and for the development of drug delivery systems.

Deuteration of the acyl chains of DPPC (to form this compound, often specifically DPPC-d62 where all 62 hydrogens on the acyl chains are replaced by deuterium) is a powerful tool for various analytical techniques. The substitution of hydrogen with deuterium provides a non-perturbative probe for techniques like deuterium nuclear magnetic resonance (²H NMR) and enhances contrast in small-angle neutron scattering (SANS) experiments. These methods allow for detailed investigation of the structure, dynamics, and phase behavior of lipid bilayers.

Phase Transitions of DPPC Bilayers

In an aqueous environment, multilamellar vesicles of DPPC exhibit two primary thermotropic phase transitions: the main transition (Tₘ) and the pre-transition (Tₚ).

-

Main Transition (Tₘ): This is the transition from a well-ordered gel phase (Lβ') to a disordered liquid-crystalline phase (Lα).[1] This transition is highly cooperative and is characterized by a significant enthalpy change. Below the Tₘ, the acyl chains are in a nearly all-trans conformation, resulting in a thicker and more rigid bilayer. Above the Tₘ, the chains become more disordered with an increase in gauche conformers, leading to a thinner and more fluid bilayer.

-

Pre-transition (Tₚ): This transition occurs at a lower temperature than the main transition and involves a change from the lamellar gel phase (Lβ') to a ripple phase (Pβ'). The ripple phase is an intermediate state where the bilayer surface is distorted into a periodic, wave-like pattern.

Quantitative Phase Transition Data

Note on the Effect of Deuteration: Studies have shown that deuteration of the acyl chains of saturated phospholipids leads to a decrease in the main transition temperature. For DPPC, this decrease is approximately 4.3 ± 0.1 °C compared to its protiated counterpart.[2] The substitution of H₂O with D₂O has been reported to affect the pre-transition temperature and the main-transition enthalpy.[3]

| Phase Transition | Parameter | Value for DPPC in H₂O |

| Main Transition | Temperature (Tₘ) | ~41.4 °C |

| Enthalpy (ΔHₘ) | ~35 kJ/mol | |

| Pre-transition | Temperature (Tₚ) | ~35 °C |

| Enthalpy (ΔHₚ) | ~7 kJ/mol |

The values presented are approximate and can vary slightly depending on the experimental conditions such as scan rate, lipid concentration, and vesicle size.

Experimental Protocols

The characterization of the phase behavior of this compound relies on several key biophysical techniques. Detailed methodologies for these experiments are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with phase transitions in lipid dispersions.

Methodology:

-

Liposome Preparation:

-

A known amount of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

The lipid film is dried under vacuum for at least 2 hours to remove any residual solvent.

-

The lipid film is hydrated with an aqueous buffer (e.g., D₂O for isotopic consistency) at a temperature above the Tₘ of the lipid.

-

The hydrated lipid dispersion is subjected to several freeze-thaw cycles to ensure homogeneity and promote the formation of multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

A precise amount of the liposome suspension is loaded into an aluminum DSC pan.

-

An equal volume of the corresponding buffer is loaded into a reference pan.

-

The sample and reference pans are placed in the DSC instrument.

-

The sample is heated and cooled at a controlled scan rate (e.g., 1 °C/min) over a temperature range that encompasses the expected phase transitions.

-

The differential heat flow between the sample and reference is recorded as a function of temperature.

-

-

Data Analysis:

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR is a powerful technique for studying the structure and dynamics of deuterated lipid bilayers.

Methodology:

-

Sample Preparation:

-

This compound liposomes are prepared as described for DSC, typically as MLVs.

-

The hydrated lipid sample is transferred to a 5 mm NMR tube.

-

The sample is centrifuged to form a pellet at the bottom of the tube.

-

-

²H NMR Measurement:

-

The NMR experiments are performed on a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.[5][6]

-

Spectra are acquired at various temperatures, stepping through the range of the phase transitions.

-

Key parameters for acquisition include the 90° pulse width, inter-pulse delay, and repetition rate.[5][6]

-

-

Data Analysis:

-

The lineshape of the ²H NMR spectrum is sensitive to the phase of the lipid bilayer.

-

In the gel phase (Lβ'), the spectrum is broad, characteristic of slow molecular motion.

-

In the liquid-crystalline phase (Lα), the spectrum is narrower due to rapid axial rotation of the lipid molecules.

-

The quadrupolar splitting, which is the separation between the two peaks in the Pake doublet, is used to calculate the order parameter (S_CD) of the C-D bonds in the acyl chains.

-

Small-Angle X-ray Scattering (SAXS)

SAXS provides information on the lamellar structure of lipid dispersions, including the bilayer thickness and the repeat spacing in multilamellar systems.

Methodology:

-

Sample Preparation:

-

Liposome samples are prepared as described for DSC.

-

The sample is loaded into a temperature-controlled sample holder, typically a quartz capillary.

-

-

SAXS Measurement:

-

The sample is exposed to a collimated X-ray beam.

-

The scattered X-rays are collected on a 2D detector.[7]

-

Data is collected at various temperatures to observe changes in the lamellar structure during phase transitions.

-

-

Data Analysis:

-

The 2D scattering pattern is radially averaged to produce a 1D plot of intensity versus the scattering vector, q.

-

For multilamellar vesicles, the position of the Bragg peaks is used to calculate the lamellar repeat distance (d-spacing).

-

Changes in the d-spacing as a function of temperature are indicative of phase transitions. An increase in d-spacing is typically observed at the pre-transition, followed by a decrease at the main transition.

-

Visualizations

DPPC Phase Transition Diagram

The following diagram illustrates the thermotropic phase transitions of DPPC in an aqueous environment.

Experimental Workflow for Liposome Characterization

This diagram outlines a typical experimental workflow for the preparation and characterization of this compound liposomes.

References

- 1. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of deuterium oxide on the thermodynamic quantities associated with phase transitions of phosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Variation of thermal conductivity of DPPC lipid bilayer membranes around the phase transition temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Transitions of DPPC-d4 Bilayers

For Researchers, Scientists, and Drug Development Professionals

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that serves as a primary component of lung surfactant and is extensively utilized as a model system for studying the biophysical properties of biological membranes. Its well-defined thermal phase behavior provides a robust framework for investigating lipid-lipid and lipid-drug interactions. The deuterated variant, DPPC-d4 (deuterated on the choline methyl groups), is particularly valuable for Nuclear Magnetic Resonance (NMR) studies, offering specific insights into headgroup dynamics without altering the fundamental phase transition characteristics. This guide provides an in-depth overview of the thermal transitions of DPPC bilayers, detailing the quantitative biophysical parameters and the experimental methodologies used for their characterization.

Thermotropic Phase Behavior of DPPC Bilayers

Fully hydrated DPPC bilayers exhibit a series of well-characterized thermotropic phase transitions upon heating, reflecting changes in the organization, packing, and dynamics of the lipid molecules. These transitions are crucial for understanding membrane fluidity, permeability, and protein function.

The primary phases and transitions are:

-

Lamellar Crystalline (Lc) or Subgel Phase: At low temperatures, the lipid acyl chains are in a highly ordered, all-trans conformation, and the molecules are arranged in a crystalline-like lattice.

-

Sub-transition: Upon heating, the Lc phase transforms into the lamellar gel (Lβ') phase. This is a very slow, kinetically limited transition.

-

Lamellar Gel (Lβ') Phase: In this phase, the hydrocarbon chains remain largely in the all-trans configuration but have rotational freedom around their long axes. The chains are tilted with respect to the bilayer normal.

-

Pre-transition: As the temperature increases, the Lβ' phase transitions into the ripple (Pβ') phase. This endothermic event involves the formation of a periodic, corrugated or "rippled" structure in the bilayer.

-

Ripple (Pβ') Phase: This unique phase is characterized by a two-dimensional periodic ripple, where the lipid acyl chains remain tilted and ordered, but the bilayer itself is distorted.

-

Main Phase Transition (Melting): This is a highly cooperative, first-order transition from the ordered ripple (Pβ') phase to the fluid-like liquid crystalline (Lα) phase.[1]

-

Liquid Crystalline (Lα) Phase: Above the main transition temperature, the hydrocarbon chains undergo significant trans-gauche isomerization, leading to a disordered, fluid state.[2] This increases the area per lipid and decreases the bilayer thickness.

The sequence of these transitions is a hallmark of phosphatidylcholine lipids and is central to their function in biological systems.

Caption: Thermal phase transitions of a fully hydrated DPPC bilayer upon heating.

Quantitative Data on DPPC Thermal Transitions

The thermal transitions of DPPC are characterized by specific temperatures, enthalpy changes, and structural rearrangements. The following tables summarize key quantitative data for multilamellar vesicles (MLVs) of DPPC. It is important to note that these values can be influenced by factors such as vesicle size, hydration level, and the presence of supporting substrates.[3]

Table 1: Transition Temperatures and Enthalpies

| Transition | Parameter | Value | Reference(s) |

| Main Transition (Pβ' → Lα) | Temperature (Tm) | 41.3 - 42.0 °C | [1][2][4][5] |

| Enthalpy (ΔH) | ~35 - 38 kJ/mol | [1] | |

| Pre-transition (Lβ' → Pβ') | Temperature (Tpre) | ~36.0 °C | [5] |

| Enthalpy (ΔHpre) | ~4-7 kJ/mol | ||

| Sub-transition (Lc → Lβ') | Temperature (Tsub) | ~18 °C (very slow) |

Note: Enthalpy values for the pre- and sub-transitions are less commonly reported and can show significant variation.

Table 2: Structural Parameters of DPPC Bilayers

| Phase | Parameter | Value | Reference(s) |

| Gel Phase (Lβ') | Bilayer Thickness | ~5.5 nm | [3] |

| Area per Lipid | ~0.48 nm² | [1] | |

| Liquid Crystalline (Lα) | Bilayer Thickness | ~3.6 - 4.6 nm | [3] |

| Area per Lipid | ~0.60 - 0.70 nm² |

Experimental Protocols

A variety of biophysical techniques are employed to study the thermal transitions of this compound bilayers. Each provides unique information about the thermodynamic and structural properties of the membrane.

Caption: Generalized workflow for the characterization of this compound bilayer thermal transitions.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for directly measuring the heat changes associated with phase transitions.[5] It provides precise values for the transition temperatures (Tm) and enthalpies (ΔH).[6]

Methodology:

-

Liposome Preparation: this compound is dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is evaporated under nitrogen to form a thin lipid film, which is then dried under vacuum. The film is hydrated with an aqueous buffer at a temperature above the Tm, followed by vortexing to form multilamellar vesicles (MLVs). For unilamellar vesicles (LUVs or SUVs), the MLV suspension is subjected to extrusion or sonication.[7]

-

DSC Measurement: A known concentration of the liposome dispersion is loaded into the sample pan of the calorimeter, with an identical amount of buffer in the reference pan.

-

Thermal Scan: The sample and reference are heated (and subsequently cooled) at a constant scan rate (e.g., 1 °C/min). The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic transitions appear as peaks, from which the Tm (peak maximum) and ΔH (integrated peak area) are determined.[7][8]

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the nanoscale structure of lipid bilayers, including thickness, electron density profiles, and the identification of different phases (e.g., lamellar vs. ripple).[9]

Methodology:

-

Sample Preparation: A hydrated lipid sample, typically a dispersion of MLVs, is prepared as described for DSC. The concentration is usually higher to provide sufficient scattering intensity.

-

SAXS Experiment: The sample is placed in a temperature-controlled sample holder (e.g., a quartz capillary) in the path of a collimated X-ray beam.[10]

-

Scattering Measurement: The scattered X-rays are collected by a 2D detector at small angles (typically < 5°). The scattering pattern is recorded as a function of temperature as the sample is heated or cooled through its transitions.

-

Data Analysis: The 2D pattern is radially averaged to produce a 1D plot of intensity versus the scattering vector, q. For lamellar phases, sharp Bragg peaks are observed, from which the lamellar repeat spacing (D-spacing) can be calculated. Changes in peak position and shape signify phase transitions. Analysis of the full scattering curve can yield detailed electron density profiles, providing the bilayer thickness.[11]

Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy

2H NMR is exceptionally sensitive to the orientation and dynamics of molecules. By using specifically deuterated lipids like this compound, one can probe the behavior of the choline headgroup during phase transitions. Perdeuterated acyl chains (DPPC-d62) are used to study chain order.

Methodology:

-

Sample Preparation: A sample of this compound MLVs is prepared and concentrated into a pellet by centrifugation. The pellet is then transferred to an NMR tube.

-

NMR Measurement: The sample is placed in the NMR spectrometer, and the temperature is carefully controlled. 2H NMR spectra are acquired at various temperatures, stepping through the phase transitions.

-

Data Analysis: The shape of the 2H NMR spectrum is dependent on the motional averaging of the C-2H bond vector.

-

In the rigid gel phase, a broad, often featureless spectrum is observed.

-

In the liquid crystalline phase, rapid axial rotation of the lipid results in a characteristic "Pake doublet" powder pattern. The separation of the two peaks, known as the quadrupolar splitting (Δνq), is directly proportional to the order parameter (SCD) of the C-2H bond.

-

Changes in the spectral lineshape and quadrupolar splitting as a function of temperature provide a detailed picture of the changes in headgroup (or chain) dynamics and order across the thermal transitions.[12][13]

-

Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of supported lipid bilayers on a solid substrate (like mica) with nanoscale resolution. It can be used to image the coexistence of different phases during a transition.[14]

Methodology:

-

Supported Bilayer Formation: A supported lipid bilayer (SLB) is typically formed by vesicle fusion. A solution of small unilamellar vesicles (SUVs) is incubated on a freshly cleaved mica surface at a temperature above the Tm of the lipid, allowing the vesicles to rupture and form a continuous bilayer.[4][15] The sample is then slowly cooled.

-

AFM Imaging: The sample is mounted in the AFM, submerged in buffer. The temperature of the system can be precisely controlled.

-

Temperature-Controlled Imaging: The bilayer is imaged in contact or tapping mode as the temperature is ramped up or down through the phase transitions.

-

Data Analysis: The AFM provides topographical images. Different lipid phases have distinct heights. For instance, the gel phase is thicker and more ordered than the fluid liquid-crystalline phase.[3] During the main transition, one can directly visualize the nucleation and growth of fluid domains within the gel phase matrix, providing powerful insights into the spatial organization of the transition.[16]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]

- 3. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small-Angle X-ray Scattering Unveils the Internal Structure of Lipid Nanoparticles [arxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. High pressure 2H-NMR study of the order and dynamics of selectively deuterated dipalmitoyl phosphatidylcholine in multilamellar aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Investigating Lipid Rafts Using DPPC-d4: A Technical Guide

Introduction

Lipid rafts are dynamic, nanoscale microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[1][2] These domains are believed to function as platforms for signal transduction, protein sorting, and membrane trafficking.[2][3][4] The study of these transient structures is challenging due to their small size (10-200 nm) and dynamic nature.[5][6] Model membrane systems, often composed of a saturated phospholipid, an unsaturated phospholipid, and cholesterol, are crucial for investigating the biophysical principles of raft formation.[7][8] Dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid, is a fundamental component in these models, as it readily participates in the formation of the liquid-ordered (Lo) phase, which mimics the properties of lipid rafts.[9]

The use of isotopically labeled lipids, specifically deuterated DPPC (such as DPPC-d4, or more commonly, chain-perdeuterated DPPC-d62), provides a powerful, non-perturbative probe for studying the structure and dynamics of these domains. Deuteration allows researchers to distinguish the DPPC component within a complex mixture using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, offering unparalleled insight into molecular-level organization.[10][11] This guide provides an in-depth overview of the application of deuterated DPPC in lipid raft research, detailing experimental protocols, data interpretation, and key applications for researchers, scientists, and drug development professionals.

Biophysical Properties and Advantages of Deuterated DPPC

Deuterium (²H) is a stable isotope of hydrogen. Replacing hydrogen with deuterium in the acyl chains of DPPC creates a molecule that is chemically almost identical to its hydrogenous counterpart but physically distinguishable by certain techniques. Studies have shown that the effect of perdeuteration on the phase behavior of DPPC is not extensive, justifying its use as an essentially unperturbed component in model membrane systems.[10]

Key Advantages:

-

NMR Spectroscopy: The deuterium nucleus has a nuclear spin of 1, resulting in a quadrupolar moment that is highly sensitive to its local electronic environment and molecular motion. ²H NMR spectroscopy of deuterated lipids provides direct information on the orientation and dynamics of the C-²H bonds, allowing for the precise determination of acyl chain order parameters.[12][13]

-

Neutron Scattering: Neutrons scatter differently from hydrogen and deuterium nuclei. This difference in scattering length density allows for "contrast matching," where the scattering from a specific component in a complex mixture can be highlighted or effectively made invisible by selective deuteration and adjusting the H₂O/D₂O ratio of the solvent.[11]

-

Raman Spectroscopy: The C-²H stretching modes of deuterated lipids appear in a distinct region of the Raman spectrum (~2100 cm⁻¹), allowing for the direct evaluation of the conformation and fluidity of the deuterated component within a mixed lipid system.[10]

Data Presentation: Quantitative Analysis of this compound Systems

Quantitative data derived from experiments using deuterated DPPC are essential for characterizing lipid raft models. The following tables summarize key parameters.

Table 1: Comparative Biophysical Properties of DPPC and Deuterated DPPC

| Property | DPPC | DPPC-d62 | Technique | Reference |

| Main Phase Transition Temp (Tm) | 41.3 °C | ~40.3 °C (in excess Ca²⁺) | DSC, ²H NMR | [14][15] |

| Area per Lipid (Liquid Phase, 323K) | ~0.65 nm² | Similar to DPPC | MD Simulations | [16] |

| Membrane Thickness (Liquid Phase) | ~3.43 nm | Similar to DPPC | MD Simulations | [16] |

| Non-ideality Parameter (ρ(l)0) | 0.85 kcal/mol | 0.75 kcal/mol | Raman Spectroscopy | [10] |

| Non-ideality Parameter (ρ(s)0) | 0.90 kcal/mol | 1.05 kcal/mol | Raman Spectroscopy | [10] |

Table 2: Domain Characteristics in DPPC-Containing Model Raft Systems

| Parameter | Value | Lipid System | Technique | Reference |

| Domain Height Difference | ~1.4 nm | DPPC/DLPC | AFM | [17] |

| Nanoscopic Domain Size (no Chol) | 26 - 46 nm | DPPC/DLPC | AFM | [17] |

| Nanoscopic Domain Size (with Chol) | 33 - 48 nm | DPPC/DLPC/Cholesterol | AFM | [17] |

| Raft Size in Native Membranes | 100 - 300 nm | Erythrocyte Membranes | in situ AFM | [1] |

Experimental Protocols and Methodologies

Detailed and reproducible protocols are critical for the successful investigation of lipid rafts. Here, we outline methodologies for key experiments involving deuterated DPPC.

Solid-State ²H NMR Spectroscopy for Order Parameter Analysis

This technique measures the quadrupolar splitting of the deuterium signal, which is directly proportional to the order parameter (S_CD) of the C-²H bond, providing a detailed profile of acyl chain order.[13][18]

Methodology:

-

Lipid Film Preparation:

-

Co-dissolve appropriate molar ratios of DPPC-d(x), unsaturated phospholipid (e.g., DOPC), and cholesterol in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.

-

Place the film under high vacuum for at least 4 hours to remove residual solvent.

-

-

Multilamellar Vesicle (MLV) Formation:

-

Hydrate the lipid film with a buffer (e.g., PBS) prepared with deuterium-depleted water. The final lipid concentration is typically 20-50 mg/mL.

-

Vortex the sample vigorously above the main phase transition temperature (Tm) of DPPC (~50°C) to ensure full hydration and formation of MLVs.

-

Perform several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) to promote homogeneous mixing.

-

-

NMR Data Acquisition:

-

Transfer the MLV suspension to an NMR rotor.

-

Acquire ²H NMR spectra using a quadrupolar echo pulse sequence on a solid-state NMR spectrometer.

-

Spectra should be acquired at a controlled temperature, typically above the Tm of the unsaturated lipid to ensure the presence of both Lo and Ld phases.

-

-

Data Analysis:

-

De-Pake the raw spectrum to obtain an order parameter profile, which plots the order parameter (S_CD) for each deuterated carbon position along the acyl chain.

-

In phase-separated systems, the spectrum will be a superposition of two components corresponding to the Lo (high order, large splitting) and Ld (low order, small splitting) domains. These can be separated and analyzed individually.[13]

-

Atomic Force Microscopy (AFM) for Domain Visualization

AFM provides high-resolution topographical images of membrane surfaces, allowing for the direct visualization of phase-separated domains. The height difference between the more ordered and thicker Lo domains (rich in DPPC) and the surrounding Ld phase can be precisely measured.[17][19]

Methodology:

-

Vesicle Preparation:

-

Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) from a lipid mixture (e.g., DPPC/DOPC/Cholesterol) via sonication or extrusion. Lipids are typically hydrated in a buffer suitable for AFM imaging (e.g., HEPES with MgCl₂).[15]

-

-

Supported Lipid Bilayer (SLB) Formation:

-

Cleave a fresh mica substrate.

-

Deposit the vesicle solution onto the mica surface.

-

Incubate at a temperature above the Tm of all lipid components (e.g., 60-70°C for DPPC-containing mixtures) to facilitate vesicle fusion and the formation of a continuous SLB.[15]

-

Slowly cool the sample to room temperature to allow for phase separation and domain formation.

-

Gently rinse the SLB with buffer to remove unfused vesicles.

-

-

AFM Imaging:

-

Image the SLB in the buffer solution using tapping mode AFM. This minimizes disruptive forces on the soft bilayer.

-

Use sharp silicon nitride tips with a low spring constant.

-

Scan at a low force and a scan rate of ~1-2 Hz.

-

-

Image Analysis:

-

Analyze the topography images to measure the height difference between domains. DPPC-rich Lo domains are typically taller than the surrounding Ld phase.[17]

-

Measure the lateral size and area fraction of the domains.

-

Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)

While this technique does not rely on deuteration, it is a highly complementary method used to visualize micron-scale phase separation in GUVs, which serve as excellent models for the cell membrane.[9][20]

Methodology:

-

GUV Formation:

-

Prepare a lipid mixture (e.g., DOPC/DPPC/Cholesterol) containing a small amount (e.g., 0.5 mol%) of a fluorescent probe that preferentially partitions into one phase (e.g., Rhodamine-DOPE for the Ld phase).[20]

-

Form GUVs using the electroformation method on indium tin oxide (ITO) coated glass slides.

-

-

Imaging:

-

Image the GUVs at a controlled temperature using a confocal fluorescence microscope.

-

Phase separation is observed as distinct fluorescent (Ld) and dark (Lo) regions on the vesicle surface.

-

-

Analysis:

-

Determine the miscibility temperature by observing the temperature at which domains appear or disappear.

-

Analyze the effects of additives, such as drugs, on domain stability and morphology.[21]

-

Applications in Research and Drug Development

The use of this compound in model systems provides critical insights into the function of lipid rafts in cellular processes and their potential as therapeutic targets.

Elucidating Signaling Pathways

Lipid rafts serve as crucial hubs for cellular signaling by concentrating receptors and downstream effector molecules, thereby increasing the efficiency and specificity of signal transduction.[3][4] The biophysical environment of the raft, characterized by high lipid order, can modulate the conformational state and activity of resident proteins.

Investigating Drug-Membrane Interactions

The integrity and properties of lipid rafts can be altered by pharmaceutical compounds. Understanding these interactions is vital for drug development, as raft disruption can be a mechanism of action or a source of off-target effects.[5] For example, studies have shown that drugs like aspirin can disrupt the organization of the Lo phase in DPPC/cholesterol membranes.[5][21] this compound can be used with techniques like NMR and neutron scattering to precisely quantify how a drug alters lipid packing, order, and domain stability.

Conclusion

Deuterated DPPC is an indispensable tool for probing the complex world of lipid rafts. Its application in advanced biophysical techniques like solid-state NMR, neutron scattering, and Raman spectroscopy provides unparalleled, molecule-specific information on the order, dynamics, and phase behavior of raft-mimicking model membranes. The detailed protocols and data presented in this guide highlight the power of using this compound to build a quantitative understanding of raft formation, their role in cellular signaling, and their interactions with therapeutic agents. For researchers in basic science and drug development, mastering these techniques is key to unlocking the remaining mysteries of membrane microdomains and harnessing their potential for therapeutic intervention.

References

- 1. Direct evidence of lipid rafts by in situ atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid rafts: signaling and sorting platforms of cells and their roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? [mdpi.com]

- 5. Interaction of drugs with lipid raft membrane domains as a possible target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Key Molecular Requirements for Raft Formation in Lipid/Cholesterol Membranes | PLOS One [journals.plos.org]

- 8. Distinguishing Individual Lipid Headgroup Mobility and Phase Transitions in Raft-Forming Lipid Mixtures with 31P MAS NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid Dynamics and Domain Formation in Model Membranes Composed of Ternary Mixtures of Unsaturated and Saturated Phosphatidylcholines and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterated phospholipids as Raman spectroscopic probes of membrane structure. Phase diagrams for the dipalmitoyl phosphatidylcholine(and its d62 derivative)-dipalmitoyl phosphatidylethanolamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterated natural phospholipids for advanced cellular membrane models - ILL Neutrons for Society [ill.eu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Deuterium NMR of Raft Model Membranes Reveals Domain-Specific Order Profiles and Compositional Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nanoscopic Lipid Domain Dynamics Revealed by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NMR spectroscopy of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Complexity of Lipid Domains and Rafts in Giant Unilamellar Vesicles Revealed by Combining Imaging and Microscopic and Macroscopic Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. View of Interaction of drugs with lipid raft membrane domains as a possible target | Drug Target Insights [journals.aboutscience.eu]

The Dance of Lipids and Sterols: A Technical Guide to DPPC-d4 Interactions with Membrane-Active Sterols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate biophysical interactions between the deuterated phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d4) and various membrane-active sterols. Understanding these interactions at a molecular level is paramount for advancements in drug delivery, membrane biophysics, and the formulation of lipid-based therapeutics. By leveraging the non-invasive nature of deuterium labeling, researchers can gain profound insights into the structure and dynamics of lipid bilayers in the presence of crucial sterol molecules like cholesterol, ergosterol, and lanosterol.

The Core Interaction: How Sterols Modulate DPPC Bilayer Properties

The incorporation of sterols into a DPPC bilayer significantly alters its physical properties. These effects are primarily driven by the rigid, planar structure of the sterol ring system and the nature of its alkyl side chain. In the fluid-like liquid-crystalline (Lα) phase of DPPC (above its main transition temperature, Tm ≈ 41.5 °C), sterols generally induce a greater degree of order in the phospholipid acyl chains.[1] Conversely, in the more ordered gel state (below Tm), they tend to slightly decrease the orientational order.[1]

The magnitude of this ordering or "condensing" effect is highly dependent on the specific sterol. Cholesterol is well-known for its potent ability to order the acyl chains of DPPC, leading to a more condensed and thicker membrane.[2][3] This is attributed to its planar ring structure which allows for favorable van der Waals interactions with the saturated acyl chains of DPPC.[4][5] Ergosterol, the primary sterol in fungal membranes, also exhibits a strong ordering effect, in some cases even greater than that of cholesterol, particularly at lower temperatures.[2][6] Lanosterol, a biosynthetic precursor to cholesterol, is less effective at ordering DPPC chains due to the presence of three extra methyl groups on its ring structure, which disrupts close packing with the lipid tails.[1][7]

These differential interactions have significant implications for membrane fluidity, permeability, and the formation of lipid domains or "rafts." The use of specifically deuterated DPPC, such as this compound, in conjunction with techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the precise quantification of these ordering effects at different positions along the acyl chains.[8]

Quantitative Insights: Comparing the Effects of Key Sterols

The following tables summarize key quantitative data from various studies, providing a comparative overview of how different sterols impact DPPC bilayers.

Table 1: Effect of Sterols on DPPC Acyl Chain Order Parameters (SCD)

| Sterol (mol%) | Temperature (°C) | DPPC Acyl Chain Position | Average Order Parameter (SCD) | Experimental Technique | Reference |

| 0 | 48 | 4 | Low (qualitative) | FTIR | [8] |

| Cholesterol (33.3) | 48 | 4 | Increased by a factor of ~6 | FTIR | [8] |

| 0 | 48 | 6 | Low (qualitative) | FTIR | [8] |

| Cholesterol (33.3) | 48 | 6 | Increased by a factor of ~9 | FTIR | [8] |

| 0 | 48 | 12 | Low (qualitative) | FTIR | [8] |

| Cholesterol (33.3) | 48 | 12 | Slightly Increased | FTIR | [8] |

| Ergosterol (various) | High | Acyl Chains | Higher than Cholesterol | NMR | [2] |

| Cholesterol (various) | High | Acyl Chains | Lower than Ergosterol | NMR | [2] |

| Ergosterol (various) | Low | Acyl Chains | Higher than Cholesterol | NMR | [2] |

| Cholesterol (various) | Low | Acyl Chains | Lower than Ergosterol | NMR | [2] |

Note: Order parameters are often reported qualitatively or as relative changes. Direct numerical comparison across different studies and techniques should be done with caution.

Table 2: Influence of Sterols on DPPC Bilayer Physical Properties from Molecular Dynamics Simulations

| Sterol | Sterol Concentration (mol%) | Temperature (K) | Area per Lipid (nm²) | Bilayer Thickness (nm) | Key Finding | Reference |

| None | 0 | 323 | ~0.64 | ~3.8 | Reference pure DPPC | [7][9] |

| Cholesterol | 10, 20, 30 | 320-330 | Decreased | Increased | Stronger condensing effect | [2][4] |

| Ergosterol | 10, 20, 30 | 320-330 | Decreased | Increased | Less condensing than cholesterol | [2][4] |

| Cholesterol | 40 | 323 | ~0.48 | ~4.5 | Intermediate ordering | [7] |

| Ergosterol | 40 | 323 | ~0.47 | ~4.6 | Highest condensing effect | [7] |

| Lanosterol | 40 | 323 | ~0.51 | ~4.3 | Lowest condensing effect | [7] |

Experimental Protocols: Key Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are outlines of key techniques used to study this compound and sterol interactions.

Solid-State Deuterium NMR (2H-NMR) Spectroscopy

This is a powerful, non-invasive technique for determining the orientational order of the C-D bonds in deuterated lipid acyl chains.

Methodology:

-

Sample Preparation:

-

Co-dissolve this compound and the desired sterol in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Dry the lipid-sterol mixture under a stream of nitrogen gas to form a thin film.

-

Place the film under high vacuum for several hours to remove any residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., PBS) to a final lipid concentration of 20-50 wt%.

-

Subject the hydrated sample to several freeze-thaw cycles to ensure homogeneity.

-

Transfer the multilamellar vesicle suspension to an NMR rotor.

-

-

NMR Spectroscopy:

-

Acquire 2H-NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

-

Perform experiments at various temperatures, allowing for equilibration at each temperature point.

-

The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.

-

-

Data Analysis:

-

Calculate the carbon-deuterium bond order parameter (SCD) from the quadrupolar splitting using the formula: SCD = (4/3) * (h / e2qQ) * ΔνQ where (e2qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

-

Plot SCD as a function of temperature and sterol concentration.

-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information on the conformational order of the lipid acyl chains by analyzing the vibrational frequencies of specific molecular groups.

Methodology:

-

Sample Preparation:

-

Prepare multilamellar vesicles of this compound and sterols as described for NMR.

-

Deposit a small amount of the vesicle suspension onto an IR-transparent window (e.g., CaF2 or BaF2).

-

Create a thin, hydrated film by slow evaporation.

-

-

FTIR Spectroscopy:

-

Record FTIR spectra over a range of temperatures using a temperature-controlled sample holder.

-

Focus on the CD2 rocking modes, which are sensitive to the local trans/gauche conformation of the acyl chains.[8]

-

-

Data Analysis:

-

Analyze the peak positions and widths of the CD2 vibrational bands. A shift to higher frequencies is indicative of increased conformational disorder (more gauche rotamers).

-

Quantify the proportion of trans and gauche conformers by deconvoluting the spectra.[8]

-

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamic interactions between DPPC and sterols.

Methodology:

-

System Setup:

-

Simulation Protocol:

-

Perform energy minimization to remove any steric clashes.

-

Equilibrate the system in several steps, gradually releasing restraints on different components of the system.

-

Run the production simulation for a sufficient length of time (e.g., tens to hundreds of nanoseconds) under constant temperature and pressure (NPT ensemble).

-

-

Data Analysis:

-

Calculate structural properties such as area per lipid, bilayer thickness, and deuterium order parameters.[2]

-

Analyze the conformation of the lipid tails (e.g., gauche/trans dihedral angles).

-

Examine intermolecular interactions, such as hydrogen bonding and van der Waals forces.

-

Visualizing the Interactions and Workflows

The following diagrams illustrate the logical relationships in sterol effects and a typical experimental workflow.

Caption: Differential effects of sterols on DPPC bilayer properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of cholesterol vs. ergosterol on DPPC bilayer properties: insights from atomistic simulations | bioRxiv [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Effect of Cholesterol Versus Ergosterol on DPPC Bilayer Properties: Insights from Atomistic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The chain conformational order of ergosterol- or cholesterol-containing DPPC bilayers as modulated by Amphotericin B: a FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of cholesterol, ergosterol and lanosterol on a dipalmitoyl phosphatidylcholine membrane: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of cholesterol on conformational disorder in dipalmitoylphosphatidylcholine bilayers. A quantitative IR study of the depth dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Preparation of DPPC-d4 Unilamellar Vesicles

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the preparation of unilamellar vesicles (ULVs) composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d4 (DPPC-d4). ULVs are essential tools in drug delivery research, membrane biophysics, and as model cell membranes. The protocol details the widely used thin-film hydration method followed by extrusion, a technique that yields vesicles with a uniform size distribution. This application note includes detailed procedural steps, quantitative data tables for key parameters, and a visual workflow to ensure reproducibility for researchers in academic and industrial settings.

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid commonly used in the formation of liposomes for drug delivery and model membrane studies.[1][2][3] Its deuterated form, this compound, is particularly useful for biophysical studies employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the deuterium labels provide specific tracking capabilities. The preparation of unilamellar vesicles, which consist of a single lipid bilayer enclosing an aqueous core, is crucial for many applications requiring a defined size and surface area.

The most common method to produce these vesicles is the extrusion of multilamellar vesicles (MLVs) through polycarbonate filters with a defined pore size.[4] This process requires careful control of temperature, as lipids like DPPC must be processed above their gel-to-liquid crystalline phase transition temperature (Tm), which is approximately 41°C.[2][5][6] This protocol outlines a reliable method to produce this compound unilamellar vesicles, typically around 100 nm in diameter.

Materials and Equipment

Reagents

| Reagent | Supplier Example | Grade | Purpose |

| This compound | Avanti Polar Lipids | >99% | Primary vesicle component |

| Chloroform | Sigma-Aldrich | HPLC Grade | Lipid solvent |

| Methanol | Fisher Scientific | HPLC Grade | Co-solvent (optional) |

| Phosphate-Buffered Saline (PBS) | Gibco | pH 7.4 | Hydration buffer |

| D₂O (Deuterium Oxide) | Cambridge Isotope Labs | NMR Grade | Hydration buffer for NMR studies[5] |

| Nitrogen or Argon Gas | Airgas | High Purity | Solvent evaporation |

| Absolute Ethanol | Decon Labs | 200 Proof | Extruder cleaning |

Equipment

| Equipment | Supplier Example | Specifications | Purpose |

| Rotary Evaporator or Biotage V-10 | Büchi / Biotage | - | To create a thin lipid film[7] |

| Vacuum Pump / Desiccator | Welch | - | To remove residual solvent[1][7] |

| Mini-Extruder | Avanti Polar Lipids | 1 mL capacity | Vesicle sizing[8] |

| Polycarbonate Membranes | Avanti Polar Lipids | 100 nm pore size | Vesicle sizing by extrusion[4] |

| Filter Supports | Avanti Polar Lipids | 19 mm diameter | Supports for polycarbonate membranes |

| Gas-tight Glass Syringes | Hamilton | 1 mL | To pass lipid suspension through extruder |

| Heating Block or Water Bath | VWR | Temp. control up to 80°C | Maintain temperature > Tm[9] |

| Vortex Mixer | Fisher Scientific | - | To resuspend lipid film[8] |

| Dynamic Light Scattering (DLS) | Malvern Panalytical | Zetasizer series | Vesicle size and polydispersity analysis |

Experimental Protocol

This protocol is based on the thin-film hydration and extrusion method.[4][5][7][8] All steps involving the handling of lipids must be performed at a temperature above the DPPC phase transition temperature (Tm ≈ 41°C) to ensure the lipid is in the fluid phase.[4] A temperature of 50°C is recommended.

Step 1: Lipid Film Formation

-

Dissolve Lipid: Weigh the desired amount of this compound powder and dissolve it in chloroform (or a chloroform:methanol 4:1 v/v mixture[1]) in a round-bottom flask. A typical final lipid concentration for the vesicle suspension is 10-50 mg/mL.[2][4]

-

Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator. This creates a thin, uniform lipid film on the inner surface of the flask.

-

Dry Under Vacuum: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual chloroform.[1][7] This step is critical as residual solvent can alter membrane properties.

Step 2: Hydration of Lipid Film

-

Pre-warm Buffer: Warm the desired aqueous buffer (e.g., PBS pH 7.4 or D₂O) to a temperature above the Tm of DPPC (e.g., 50°C).

-

Hydrate: Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film. The volume should be calculated to achieve the target final lipid concentration.

-

Vortex: Agitate the mixture vigorously using a vortex mixer until all the lipid film is suspended in the buffer.[8] The resulting suspension will appear milky and opaque, indicating the formation of large, multilamellar vesicles (MLVs).

-

Incubate: Allow the MLV suspension to hydrate for at least 30-60 minutes above the Tm, with intermittent vortexing.[8][9]

Step 3: (Optional) Freeze-Thaw Cycles

To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 3-5 freeze-thaw cycles.

-

Freeze: Rapidly freeze the suspension in a dry ice/ethanol bath or liquid nitrogen.[8]

-

Thaw: Thaw the suspension in a warm water bath (e.g., 50°C).[8]

-

Repeat this cycle 3-5 times.

Step 4: Vesicle Extrusion

-

Assemble Extruder: Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, sandwiched between the filter supports, according to the manufacturer's instructions.[4][7][8]

-

Pre-heat Extruder: Place the assembled extruder and two gas-tight syringes on a heating block set to a temperature above the Tm (e.g., 50°C) and allow them to equilibrate for 5-10 minutes.[9]

-

Load Lipid Suspension: Draw the hydrated MLV suspension into one of the pre-heated syringes and carefully attach it to one side of the extruder. Attach the second empty, pre-heated syringe to the other side.

-

Extrude: Gently push the plunger of the filled syringe to pass the entire lipid suspension through the membranes into the alternate syringe.[9]

-

Repeat: Pass the suspension back and forth through the membranes. A minimum of 11-21 passes is recommended to achieve a narrow and uniform size distribution. The suspension should become progressively more transparent.[7]

-

Collect Sample: After the final pass, collect the resulting unilamellar vesicle (LUV) suspension from the extruder.

Step 5: Storage

Store the prepared this compound vesicles at a temperature above their Tm if they are to be used shortly. For longer-term storage, they can be kept at 4°C, but must be warmed above the Tm before use.

Quantitative Data and Expected Results

The following tables summarize key quantitative parameters for the protocol and typical characterization results for the final vesicle suspension.

Table 1: Key Experimental Parameters

| Parameter | Recommended Value | Notes |

| This compound Concentration | 10 - 50 mg/mL | Higher concentrations can be more difficult to extrude.[4] |

| Hydration/Extrusion Temp. | 50°C | Must be above the Tm of DPPC (~41°C).[4] |

| Extrusion Membrane | 100 nm Polycarbonate | For ~100-120 nm vesicles. Other sizes (30, 50, 200 nm) can be used.[4] |

| Number of Extrusions | 11-21 passes | More passes lead to a more homogeneous population.[7][9] |

| Extrusion Pressure | < 800 psi (55 bar) | Applied manually with syringe-based extruders.[4] |

Table 2: Typical Vesicle Characterization Data (via DLS)

| Parameter | Expected Value | Description |

| Z-Average Diameter | 100 - 130 nm | Intensity-weighted mean hydrodynamic diameter. |

| Polydispersity Index (PDI) | < 0.1 | A measure of the width of the size distribution. |

| Zeta Potential | -2 to -10 mV | Indicates surface charge and stability in a given buffer. |

Workflow Visualization

The following diagram illustrates the complete workflow for the preparation of this compound unilamellar vesicles.

References

- 1. mdpi.com [mdpi.com]

- 2. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. liposomes.ca [liposomes.ca]

- 5. mdpi.com [mdpi.com]

- 6. Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 8. tf7.org [tf7.org]

- 9. avantiresearch.com [avantiresearch.com]

Application Notes & Protocols for DPPC-d4 Liposome Formulation in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are highly valued as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic therapeutic agents.[1][2] Dipalmitoylphosphatidylcholine (DPPC) is a key phospholipid used in these formulations, particularly for its thermosensitive properties.[3] The deuterated form, DPPC-d4, serves as a valuable tool in analytical studies, such as neutron scattering and NMR, to probe the structure and dynamics of the liposomal bilayer without significantly altering its physicochemical properties.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of this compound liposomes in drug delivery research.

Core Applications

This compound liposomes are primarily utilized in the development of thermosensitive drug delivery systems. The phase transition temperature (Tm) of DPPC is approximately 41°C, which is just above physiological body temperature.[4] This characteristic allows for the creation of liposomes that are stable at normal body temperature but release their encapsulated drug payload when subjected to localized hyperthermia.[3][5] This triggered release mechanism is particularly advantageous for targeted cancer therapy, where heat can be specifically applied to tumor tissues.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar this compound liposomes with a defined size distribution.[6][7][8]

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d4 (this compound)

-

Cholesterol (optional, for modulating membrane fluidity)

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and any other lipid components (e.g., cholesterol) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]

-

-

Hydration:

-

Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature of DPPC (~41°C) to ensure proper lipid hydration.

-

Vortex the flask to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-